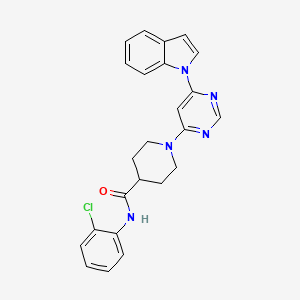

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-chlorophenyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(2-chlorophenyl)-1-(6-indol-1-ylpyrimidin-4-yl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22ClN5O/c25-19-6-2-3-7-20(19)28-24(31)18-9-12-29(13-10-18)22-15-23(27-16-26-22)30-14-11-17-5-1-4-8-21(17)30/h1-8,11,14-16,18H,9-10,12-13H2,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWUGATYDZALFGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=CC=CC=C2Cl)C3=NC=NC(=C3)N4C=CC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogues and Key Variations

The following table summarizes structural analogs and their differentiating features:

Pharmacological and Physicochemical Comparisons

Binding Affinity and Selectivity

- The target compound’s indole-pyrimidine group likely engages in π-π stacking with hydrophobic kinase pockets, a feature absent in imidazole or triazole analogs (e.g., ).

Metabolic Stability

- Fluorine-containing analogs (e.g., ) exhibit increased metabolic stability due to resistance to oxidative degradation. In contrast, the target compound’s chlorine substituent may confer slower hepatic clearance.

Solubility and Bioavailability

- Compounds with polar substituents (e.g., methoxy in ) show higher aqueous solubility, whereas phenoxy () or trifluoromethoxy () groups reduce solubility but improve blood-brain barrier penetration.

Kinase Inhibition Mechanisms

- The target compound’s indole moiety may similarly enable allosteric binding.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-chlorophenyl)piperidine-4-carboxamide, and how can intermediates be characterized?

- Methodology :

- Step 1 : Start with a pyrimidine core (e.g., 6-chloropyrimidin-4-yl) functionalized via nucleophilic substitution. For example, introduce the indole moiety using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach 1H-indol-1-yl at the 6-position of pyrimidine .

- Step 2 : Synthesize the piperidine-4-carboxamide scaffold. React piperidine-4-carboxylic acid derivatives (e.g., esters or activated carbonyls) with 2-chloroaniline via amide coupling agents like HATU or EDCI .

- Step 3 : Couple the pyrimidine-indole intermediate with the piperidine-carboxamide fragment using nucleophilic aromatic substitution or transition-metal catalysis .

- Characterization : Confirm intermediates via -NMR (e.g., aromatic protons at δ 7.0–8.5 ppm for indole and pyrimidine), -NMR, and HRMS. Purity can be assessed via HPLC (>95%) .

Q. How can structural elucidation of the compound be performed using spectroscopic techniques?

- Methodology :

- IR Spectroscopy : Identify key functional groups (e.g., amide C=O stretch at ~1650–1700 cm, indole N-H stretch at ~3400 cm) .

- -NMR : Assign peaks for aromatic protons (indole: δ 7.2–8.1 ppm; pyrimidine: δ 8.5–9.0 ppm), piperidine protons (δ 1.5–3.5 ppm), and the amide NH (δ ~6.5–7.0 ppm) .

- Mass Spectrometry : Use HRMS (ESI+) to confirm molecular weight (calculated for CHClNO: 452.15 g/mol). Fragmentation patterns can validate the indole-pyrimidine and piperidine-carboxamide substructures .

Advanced Research Questions

Q. How can the selectivity of this compound for Akt kinases over related AGC kinases (e.g., ROCK) be evaluated?

- Methodology :

- Kinase Assays : Perform competitive ATP-binding assays using recombinant Akt1/2/3 and ROCK1/2. Measure IC values via fluorescence-based kinase activity kits (e.g., ADP-Glo™). AZD5363, a structurally related Akt inhibitor, showed >100-fold selectivity over ROCK in similar assays .

- Structural Analysis : Use molecular docking (PDB: 0XZ) to compare binding modes. Key residues (e.g., Akt’s Phe438 vs. ROCK’s Leu205) may explain selectivity differences .

- Cellular Selectivity : Test in cancer cell lines with Akt-driven proliferation (e.g., BT-474 breast cancer). Compare inhibition of downstream biomarkers (p-GSK3β, p-PRAS40) to off-target effects (e.g., ROCK-mediated cytoskeletal changes) .

Q. How can discrepancies between in vitro potency and in vivo efficacy be resolved?

- Methodology :

- Pharmacokinetic Profiling : Assess plasma stability (e.g., mouse/human liver microsomes), bioavailability (oral vs. IV administration), and tissue distribution (LC-MS/MS). For example, AZD5363 required optimization of logP (2.5–3.5) to balance permeability and solubility .

- Metabolite Identification : Use hepatocyte incubations or in vivo plasma samples to identify active/toxic metabolites. Phase I metabolites (e.g., hydroxylation at piperidine) may alter target engagement .

- Dose Regimen Adjustments : Implement intermittent dosing (e.g., 4 days on/3 days off) to mitigate toxicity while maintaining target coverage, as demonstrated for AZD5363 in xenograft models .

Q. What strategies can mitigate hERG channel inhibition while preserving Akt potency?

- Methodology :

- SAR Optimization : Modify the piperidine-carboxamide substituents (e.g., replace 2-chlorophenyl with less lipophilic groups) to reduce hERG binding. AZD5363 reduced hERG affinity by introducing a 4-chlorophenyl group and optimizing stereochemistry .

- Patch-Clamp Assays : Quantify hERG current inhibition (IC) using HEK293 cells expressing hERG channels. Aim for IC >10 μM to avoid cardiac toxicity .

Data Contradiction Analysis

Q. How should conflicting results between enzyme-level IC and cellular EC be addressed?

- Methodology :

- Membrane Permeability : Measure passive permeability (PAMPA) and active transport (e.g., efflux ratio in Caco-2 cells). Poor permeability may explain higher EC .

- Protein Binding : Adjust for plasma protein binding (e.g., >90% binding can reduce free drug concentration). Use equilibrium dialysis to estimate unbound fraction .

Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| Calculated logP | ~3.2 | |

| Topological PSA | 87.5 Ų | |

| Hydrogen bond acceptors | 6 | |

| Akt1 IC | <10 nM (analog-based estimate) |

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.